molecular formula C15H14N2O3 B3063384 N-hydroxy-4-[(2-phenylacetyl)amino]benzamide CAS No. 656261-23-3

N-hydroxy-4-[(2-phenylacetyl)amino]benzamide

Cat. No.: B3063384
CAS No.: 656261-23-3
M. Wt: 270.28 g/mol
InChI Key: VQGKLYBEQDAOSV-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenylacetylamino-benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a phenylacetylamino group, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-phenylacetylamino-benzamide typically involves the following steps:

    Formation of Phenylacetyl Chloride: Phenylacetic acid is reacted with thionyl chloride to form phenylacetyl chloride.

    Acylation Reaction: The phenylacetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as pyridine to form 4-phenylacetylamino-benzamide.

    Hydroxylation: Finally, the 4-phenylacetylamino-benzamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to yield N-Hydroxy-4-phenylacetylamino-benzamide.

Industrial Production Methods

Industrial production of N-Hydroxy-4-phenylacetylamino-benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for the acylation and hydroxylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-phenylacetylamino-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-Hydroxy-4-phenylacetylamino-benzophenone.

    Reduction: Formation of N-Hydroxy-4-phenylacetylamino-benzylamine.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Hydroxy-4-phenylacetylamino-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylacetylamino-benzamide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the upregulation of p21 and the activation of caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-phenylacetylamino-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

656261-23-3

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-hydroxy-4-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C15H14N2O3/c18-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19)

InChI Key

VQGKLYBEQDAOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NO

sequence

X

Origin of Product

United States

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